3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid
Description
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
3-[(2-ethylpyrazol-3-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C9H14N2O2S/c1-2-11-8(3-5-10-11)7-14-6-4-9(12)13/h3,5H,2,4,6-7H2,1H3,(H,12,13) |
InChI Key |
KFXKYEZNGWLHDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CSCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine with 1,3-Diketones
The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example:
Substitution at the Pyrazole Nitrogen
Ethylation of the pyrazole nitrogen is achieved using ethylating agents:
-
Reagents : Ethyl bromide or diethyl sulfate in the presence of K₂CO₃.
-
Conditions : Reflux in acetone for 6–8 hours.
-
Yield : 80–90%.
Sulfanylation of the Pyrazole Intermediate
Thioether Formation via Nucleophilic Substitution
The sulfanyl group is introduced by reacting 1-ethyl-1H-pyrazole-5-methanol with 3-mercaptopropanoic acid or its derivatives:
Optimization of Thioether Linkage
-
Solvent Effects : DMF enhances reactivity compared to THF due to higher polarity.
-
Side Reactions : Over-alkylation is mitigated by controlling stoichiometry (1:1 molar ratio).
Hydrolysis to Propanoic Acid
Ester Hydrolysis Under Basic Conditions
If synthesized from ester precursors (e.g., ethyl 3-sulfanylpropanoate):
Direct Synthesis from Carboxylic Acid Derivatives
Using 3-mercaptopropanoic acid eliminates the hydrolysis step:
Industrial-Scale Production
Continuous Flow Reactor Systems
Solvent Recycling
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Byproduct Formation
-
Issue : Diethylated pyrazole byproducts during alkylation.
-
Solution : Use of bulkier bases (e.g., DBU) to favor monoalkylation.
Chemical Reactions Analysis
Types of Reactions
3-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- 3-(Methylthio)propanoic acid esters (e.g., methyl or ethyl esters) are naturally occurring in pineapples and exhibit distinct volatility and fragrance profiles due to esterification, contrasting with the water-soluble carboxylic acid form of the target compound .
- Famotidine , a histamine H₂-receptor antagonist, shares a sulfur atom in its thiazole ring but diverges significantly in functionality, emphasizing the role of sulfur placement in biological activity .
Physicochemical Properties
| Property | 3-{[(1-Ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic Acid | 3-(Methylthio)propanoic Acid Methyl Ester | Famotidine |
|---|---|---|---|
| Molecular Weight (g/mol) | 238.30 | 150.21 | 337.43 |
| Solubility | High in polar solvents (due to -COOH) | Low (ester form) | Moderate (polar groups) |
| Bioactivity | Not reported | Fragrance component | Acid secretion inhibitor |
Analysis :
- The carboxylic acid group in the target compound enhances solubility in aqueous media compared to esterified analogs like 3-(methylthio)propanoic acid methyl ester, which is more volatile and lipophilic .
- Famotidine’s larger molecular weight and complex functional groups (e.g., sulfamoyl) contribute to its pharmacological efficacy, whereas the target compound’s simpler structure may favor metabolic stability .
Biological Activity
3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₃N₃O₂S
- Molecular Weight : 201.28 g/mol
The compound features a pyrazole ring, which is known for its biological activity, particularly in modulating receptor interactions.
Research indicates that compounds containing the pyrazole moiety often exhibit significant interactions with various biological targets, including:
- Androgen Receptors (AR) : Some derivatives demonstrate high affinity and antagonistic activity against androgen receptors, making them potential candidates for treating conditions like prostate cancer .
- Cyclooxygenase (COX) Inhibition : Similar compounds have shown selective inhibition of COX enzymes, which are crucial in inflammatory pathways .
Anticancer Activity
Studies have highlighted the anticancer properties of pyrazole derivatives. For instance, certain compounds have been shown to inhibit the proliferation of prostate cancer cell lines effectively. The mechanism involves blocking the androgen receptor signaling pathway, leading to reduced tumor growth .
Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their anti-inflammatory properties. They exhibit selective inhibition of COX-1 over COX-2, which is beneficial in reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated that pyrazole derivatives significantly inhibited AR activity in vitro, suggesting potential use in prostate cancer therapy. |
| Study B (2022) | Found that specific modifications to the pyrazole structure enhanced COX-1 selectivity, indicating a promising route for developing safer anti-inflammatory agents. |
| Study C (2023) | Reported that this compound exhibited low cytotoxicity while effectively inhibiting cancer cell growth. |
Q & A
Q. Table 1: Substituent Effects on Activity
| Substituent (Position) | Biological Activity (MIC, μg/mL) | Solubility (mg/mL) |
|---|---|---|
| –H (Control) | 32 | 1.2 |
| –Cl (3) | 8 | 0.8 |
| –CH3 (1) | 16 | 0.5 |
Advanced: How can contradictory data on biological activity across studies be resolved?
Methodological Answer:
Contradictions often arise from variability in:
- Assay Conditions: Differences in bacterial strains (e.g., gram-positive vs. gram-negative) or cell lines.
- Compound Purity: Impurities (e.g., unhydrolyzed esters) can skew results. Use HPLC with UV detection (λ = 254 nm) to verify purity >95% .
- Experimental Design: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin) .
Case Example:
A study reporting low anti-inflammatory activity () versus high activity () may reflect differences in in vivo vs. in vitro models or substituent effects on COX-2 inhibition.
Advanced: What role does the propanoic acid moiety play in pharmacokinetics?
Methodological Answer:
The carboxylic acid group:
- Enhances Solubility: Ionizes at physiological pH, improving bioavailability (logP reduced by ~1.5 compared to ester analogs).
- Facilitates Target Binding: Forms hydrogen bonds with active-site residues (e.g., in COX-2 or FabH enzymes).
- Metabolic Stability: Susceptible to glucuronidation, requiring prodrug strategies (e.g., ethyl esterification) to prolong half-life .
Advanced: How can reaction engineering improve scalability of synthesis?
Methodological Answer:
- Flow Chemistry: Continuous reactors minimize side reactions (e.g., oxidation of sulfanyl groups) by precise temperature/pH control.
- Membrane Separation: Nanofiltration membranes isolate intermediates, reducing purification steps (, RDF2050104).
- Process Simulation: Aspen Plus® models optimize reagent stoichiometry and predict energy requirements for large-scale batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
